molecular formula C8H7KO4 B14618245 Potassium Dehydroacetate CAS No. 57020-07-2

Potassium Dehydroacetate

Cat. No.: B14618245
CAS No.: 57020-07-2
M. Wt: 206.24 g/mol
InChI Key: CYTMSUFQXVURGG-UHFFFAOYSA-N
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Description

Potassium Dehydroacetate (C₈H₇KO₄) is the potassium salt of dehydroacetic acid (DHA), a heterocyclic compound known for its broad-spectrum antimicrobial activity. Both salts function as preservatives by inhibiting mold, yeast, and bacteria. The potassium salt may offer advantages in solubility or formulation compatibility compared to its sodium counterpart, though direct studies are sparse. This article focuses on comparative efficacy, stability, and safety, leveraging available data on Na-DHA and analogous preservatives to infer properties of this compound where applicable.

Properties

CAS No.

57020-07-2

Molecular Formula

C8H7KO4

Molecular Weight

206.24 g/mol

IUPAC Name

potassium;3-acetyl-6-methylpyran-3-ide-2,4-dione

InChI

InChI=1S/C8H7O4.K/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3H,1-2H3;/q-1;+1

InChI Key

CYTMSUFQXVURGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)[C-](C(=O)O1)C(=O)C.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium Dehydroacetate can be synthesized by neutralizing dehydroacetic acid with potassium hydroxide. The reaction typically involves dissolving dehydroacetic acid in water and then adding potassium hydroxide slowly while maintaining the temperature below 50°C. The resulting solution is then evaporated to obtain this compound in crystalline form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is similar to the laboratory synthesis but is carried out in large reactors with precise control over temperature and pH. The final product is then purified and dried to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium Dehydroacetate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Various metal salts can be used to replace the potassium ion.

Major Products Formed

    Oxidation: Oxidized derivatives of dehydroacetic acid.

    Reduction: Reduced forms of dehydroacetic acid.

    Substitution: Metal salts of dehydroacetic acid.

Scientific Research Applications

Potassium Dehydroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in microbiological studies due to its antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

    Industry: Widely used as a preservative in food and cosmetic products to extend shelf life and maintain product quality.

Mechanism of Action

The antimicrobial action of Potassium Dehydroacetate is primarily due to its ability to disrupt the cell membrane of microorganisms. It alters the membrane permeability, leading to the leakage of cellular contents and eventual cell death. This compound also interferes with the energy metabolism of microorganisms, further inhibiting their growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial Efficacy

Potassium Dehydroacetate and related preservatives are evaluated based on minimum inhibitory concentration (MIC) and spectrum of activity:

Compound MIC (μg/mL) vs. Alicyclobacillus acidoterrestris Key Antimicrobial Targets
Sodium Dehydroacetate 50–100 Mold, yeast, Gram-positive bacteria
Potassium Sorbate 200–400 Yeast, mold, some bacteria
Sodium Benzoate 500–1000 Yeast, mold (effective at pH < 4.5)
Calcium Propionate 1000–2000 Mold, Bacillus spp.
  • Key Findings :
    • Na-DHA exhibits 2–4× lower MIC than potassium sorbate and sodium benzoate against Alicyclobacillus acidoterrestris .
    • In spore inhibition studies, Na-DHA (4 mg/mL) achieved 97% inhibition of Bacillus amyloliquefaciens, outperforming potassium sorbate and nisin .
    • In silage preservation, Na-DHA (0.3%) maintained feed quality better than propionic acid or calcium propionate .

pH Stability and Versatility

Compound Effective pH Range Stability in High Moisture
Sodium Dehydroacetate 3.0–9.0 Stable in hydrates (mono-/di-hydrate)
Potassium Sorbate <6.5 Degrades in neutral/alkaline conditions
Sodium Benzoate <4.5 Ineffective above pH 5
  • Key Findings: Na-DHA retains efficacy in acidic to slightly alkaline conditions, unlike potassium sorbate or sodium benzoate . Hydrate forms of Na-DHA (e.g., monohydrate) influence crystallization behavior and stability, critical for pharmaceutical formulations .

Research Findings and Data Gaps

  • Phase Transformations: Na-DHA monohydrate converts to anhydrous forms via solid-state or solution-mediated pathways, affecting drug formulation stability .
  • Limitations : Direct studies on this compound are scarce; most data derive from Na-DHA. Differences in cation effects (e.g., solubility, ionic strength) require further investigation.

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